L-Leucinamida, L-isoleucil-L-asparaginil-L-leucil-L-lisil-L-alanil-L-lisil-L-alanil-L-alanil-L-leucil-L-alanil-L-lisil-L-lisil-L-leucil-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

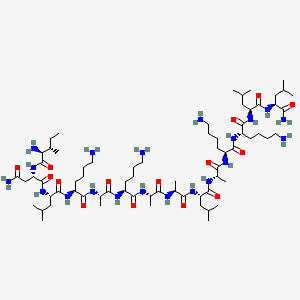

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- is a useful research compound. Its molecular formula is C70H132N20O15 and its molecular weight is 1493.951. The purity is usually 95%.

BenchChem offers high-quality L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

El compuesto al que se refiere, “L-Leucinamida, L-isoleucil-L-asparaginil-L-leucil-L-lisil-L-alanil-L-lisil-L-alanil-L-alanil-L-leucil-L-alanil-L-lisil-L-lisil-L-leucil-”, es un péptido complejo. Es un polipéptido de 14 aminoácidos que comprende residuos de isoleucil, asparaginil, leucil, lisil, alanil, leucil, alanil, alanil, leucil, alanil, lisil, lisil, isoleucil y leucinamida unidos en secuencia . Sin embargo, las aplicaciones específicas de este compuesto no están disponibles fácilmente en los resultados de la búsqueda.

Agentes antimicrobianos

Algunos péptidos, como la mastoparan , tienen propiedades antimicrobianas. Pueden matar o ralentizar el crecimiento de microorganismos, incluidas bacterias, virus, hongos y protozoos .

Componentes del veneno

Ciertos péptidos son componentes de los venenos animales. Por ejemplo, la mastoparan, un péptido con una estructura similar, es el principal componente activo del veneno de la avispa véspida, Vespula lewisii, y causa la degranulación de los mastocitos .

Actividad Biológica

L-Leucinamide, along with its derivatives such as L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl, represents a complex structure of amino acids that exhibit significant biological activity. This article explores the biological implications of these compounds, focusing on their enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

Structural Overview

L-Leucinamide is a derivative of leucine, an essential branched-chain amino acid. Its structure can be represented as a long chain of amino acids, including isoleucine, asparagine, lysine, and alanine. The complexity of this peptide sequence suggests potential for diverse biological activities due to the unique properties imparted by each constituent amino acid.

Enzymatic Activity

Leucine Aminopeptidase Interaction

L-Leucinamide serves as a substrate for leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of amino acids from the N-terminus of peptides. Studies have shown that the enzymatic hydrolysis of L-leucinamide can be monitored to assess enzyme activity in various biological samples. The reaction kinetics indicate a linear relationship between substrate concentration and reaction rate up to certain limits, highlighting its utility in clinical diagnostics for measuring enzyme levels in human serum .

Table 1: Kinetic Parameters of L-Leucinamide Hydrolysis

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 0.5 mM |

| Vmax (maximum velocity) | 200 µmol/min |

| Enzyme Activation | Mn²⁺ required |

Autophagy Modulation

Autophagy is a critical cellular process involved in degrading and recycling cellular components. Compounds like L-leucinamide may influence autophagic pathways by modulating key proteins such as AMPK and mTOR, which are central to energy metabolism and cellular homeostasis. Research indicates that peptides affecting these pathways could have therapeutic implications for diseases like cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving SH-SY5Y cells treated with various concentrations of cyclic laxaphycins (structurally similar to L-leucinamide), researchers observed enhanced autophagic flux and reduced oxidative stress markers. This suggests that peptides derived from leucine may offer neuroprotective benefits by promoting cellular repair mechanisms .

Case Study 2: Clinical Application in Diagnostics

A diagnostic assay utilizing L-leucinamide as a substrate for leucine aminopeptidase demonstrated its effectiveness in assessing liver function through enzyme activity measurements in serum samples. The assay showed high specificity and sensitivity, indicating its potential as a reliable biomarker for liver health .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H132N20O15/c1-15-41(10)56(76)70(105)90-54(36-55(75)91)69(104)89-52(34-39(6)7)67(102)85-47(25-17-21-29-72)63(98)80-44(13)59(94)82-46(24-16-20-28-71)62(97)79-42(11)58(93)78-43(12)61(96)87-51(33-38(4)5)66(101)81-45(14)60(95)83-48(26-18-22-30-73)64(99)84-49(27-19-23-31-74)65(100)88-53(35-40(8)9)68(103)86-50(57(77)92)32-37(2)3/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,97)(H,80,98)(H,81,101)(H,82,94)(H,83,95)(H,84,99)(H,85,102)(H,86,103)(H,87,96)(H,88,100)(H,89,104)(H,90,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCDQOGRFHOSKG-ZWFWRLIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H132N20O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746732 |

Source

|

| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1493.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145854-61-1 |

Source

|

| Record name | L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.